N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide
Description
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a central phenyl ring substituted at the 3-position with a 2-oxopiperidin-1-yl moiety and a 1-phenylmethanesulfonamide group. The 2-oxopiperidin-1-yl group introduces a six-membered lactam ring, which may confer conformational rigidity and hydrogen-bonding capabilities, while the sulfonamide moiety is a common pharmacophore in medicinal chemistry due to its role in enzyme inhibition and solubility modulation .
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18-11-4-5-12-20(18)17-10-6-9-16(13-17)19-24(22,23)14-15-7-2-1-3-8-15/h1-3,6-10,13,19H,4-5,11-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMPCDPELSYJKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide typically involves multiple steps, starting from inexpensive and readily available starting materials. One common synthetic route involves the following steps:
Starting Materials: The synthesis begins with 4-chloronitrobenzene and piperidine.
Chlorination and Oxidation: The intermediate is chlorinated with phosphorus pentachloride and further oxidized to form the key intermediate.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The reactions are typically carried out under mild conditions, and most intermediates can be obtained through simple slurry or recrystallization, eliminating the need for column chromatography purification .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using sodium chlorite to form lactams.
Reduction: Reduction reactions can be performed using reagents like iron powder.
Substitution: Substitution reactions involving chlorination with phosphorus pentachloride.
Common Reagents and Conditions
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Iron powder.
Substitution: Phosphorus pentachloride for chlorination.
Major Products Formed
The major products formed from these reactions include various lactam derivatives and chlorinated intermediates, which are crucial for further synthetic steps .
Scientific Research Applications
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of anticoagulant drugs like apixaban, which is used for the prevention and treatment of thromboembolic diseases.
Biological Studies: The compound is used in studies related to blood coagulation and platelet aggregation.
Pharmacological Research: It is employed in the development of new drugs targeting coagulation factor Xa.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide involves the inhibition of activated factor X (FXa). This compound acts as a direct inhibitor of FXa, preventing the conversion of prothrombin to thrombin, which is essential for fibrin clot formation . By inhibiting FXa, the compound reduces thrombin generation and indirectly inhibits platelet aggregation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The target compound’s 3-(2-oxopiperidin-1-yl)phenyl group distinguishes it from analogs in , which feature 3-(substituted phenoxy)phenyl moieties (e.g., chloro, cyano, or trifluoromethyl substituents). For example:
- Compound 9: N-{3-[2-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide contains a phenoxy linker with electron-withdrawing groups (Cl, CF₃), enhancing lipophilicity and metabolic stability .
- Compound 8: N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide incorporates a cyano group, which may improve binding affinity through dipole interactions .
Piperidone rings are known to enhance solubility and serve as hydrogen-bond acceptors, which could influence target engagement .
Sulfonamide Chain Modifications
The target compound shares its 1-phenylmethanesulfonamide chain with compounds 8–11 from . However, other analogs employ bulkier or fluorinated chains:
- Compound 5 : 4,4,4-Trifluorobutane-1-sulfonamide chain increases hydrophobicity and may enhance blood-brain barrier penetration .
The 1-phenylmethanesulfonamide group in the target compound balances hydrophobicity and steric demand, favoring interactions with shallow protein pockets.
Comparison with Apixaban ()
Apixaban, a clinically approved anticoagulant, shares the 2-oxopiperidin-1-yl motif but differs in core structure (pyrazolo-pyridine carboxamide vs. sulfonamide). Key distinctions:
- Pharmacological role : Apixaban inhibits Factor Xa via its pyrazolo-pyridine core, while the sulfonamide group in the target compound may target divergent pathways (e.g., kinase inhibition or ion channel modulation) .
Research Implications and Limitations
- Structural insights: The 2-oxopiperidin-1-yl group may improve solubility compared to halogenated phenoxy analogs, though direct pharmacological data are lacking .
- Synthetic challenges: Phenoxy-linked analogs () achieve higher yields (78–92%) due to optimized reaction conditions, whereas piperidine-containing compounds may require more complex synthetic routes.
Biological Activity
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C19H20N4O3
- Molecular Weight : 352.3871 g/mol
- CAS Number : 941873-56-9
- SMILES Notation : O=C1CCCCN1c1cccc(c1)NC(=O)C(=O)NCc1ccccn1
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticonvulsant Activity : Some derivatives have shown significant anticonvulsant effects, suggesting potential use in epilepsy treatment. The mechanism appears to involve modulation of benzodiazepine receptors and other pathways .
Anticonvulsant Activity
A study on a related compound indicated that it showed considerable anticonvulsant activity in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock Seizure) models. The activity was attributed to interactions with neurotransmitter systems, particularly those involving GABA receptors .
Antitumor Properties
Another area of exploration includes the compound's potential antitumor effects. Research has indicated that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation .
Data Table: Summary of Biological Activities
Case Study 1: Anticonvulsant Efficacy
A series of experiments were conducted using a range of similar compounds to assess their efficacy in seizure models. Results indicated that compounds with piperidine moieties, like this compound, demonstrated enhanced anticonvulsant properties compared to standard treatments.
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies suggested that this effect was mediated through apoptosis and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
